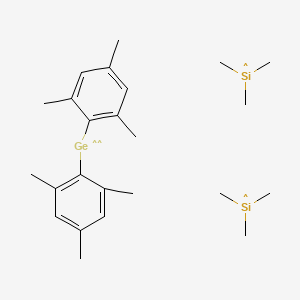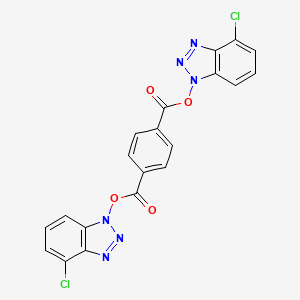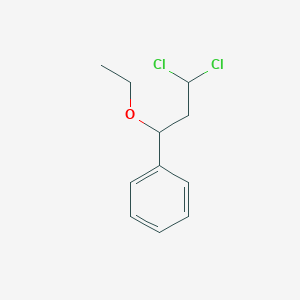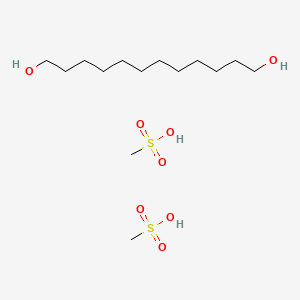
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane--trimethylsilyl (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) is a compound that belongs to the class of organogermanium compounds. These compounds are known for their unique properties and potential applications in various fields such as materials science, catalysis, and medicinal chemistry. The presence of germanium and silicon in the molecular structure imparts distinct characteristics to this compound, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) typically involves the reaction of 2,4,6-trimethylphenylgermanium trichloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent the oxidation of the germanium compound. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
科学研究应用
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry, including anticancer and antiviral research.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
作用机制
The mechanism by which Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of germanium and silicon atoms in the compound’s structure allows it to participate in unique chemical interactions, potentially leading to the modulation of biological pathways. These interactions can influence cellular processes such as signal transduction, gene expression, and protein synthesis.
相似化合物的比较
Similar Compounds
Bis(2,4,6-trimethylphenyl)-lambda~2~-stannane: A similar compound with tin instead of germanium.
Bis(2,4,6-trimethylphenyl)-lambda~2~-silane: A silicon analog of the compound.
Bis(2,4,6-trimethylphenyl)-lambda~2~-plumbane: A lead analog of the compound.
Uniqueness
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) is unique due to the presence of both germanium and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for. For example, the compound’s stability and reactivity can be fine-tuned by modifying the germanium and silicon components, providing versatility in its use.
属性
CAS 编号 |
111655-80-2 |
|---|---|
分子式 |
C24H40GeSi2 |
分子量 |
457.4 g/mol |
InChI |
InChI=1S/C18H22Ge.2C3H9Si/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;2*1-4(2)3/h7-10H,1-6H3;2*1-3H3 |
InChI 键 |
GEEJCZPBFBDTOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C)C)C)C.C[Si](C)C.C[Si](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)




![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)

![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)


![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)
![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)
